An In-depth Technical Guide to the Synthesis of 5-Chloro-2,3-dihydro-1H-inden-1-ol
An In-depth Technical Guide to the Synthesis of 5-Chloro-2,3-dihydro-1H-inden-1-ol
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 5-Chloro-2,3-dihydro-1H-inden-1-ol, a valuable intermediate in the landscape of contemporary drug discovery and fine chemical synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles, procedural nuances, and comparative advantages of various synthetic strategies. Emphasis is placed on the causality behind experimental choices, from starting material selection to reaction optimization and purification. The guide integrates detailed experimental protocols, mechanistic insights, and comparative data to serve as a practical and authoritative resource for laboratory applications.
Introduction: Significance of the 5-Chloro-1-indanol Scaffold
The 5-Chloro-2,3-dihydro-1H-inden-1-ol, also known as 5-chloro-1-indanol, is a polysubstituted indole derivative. The indole core is a fundamental heterocyclic motif found in numerous natural products and pharmaceuticals. The strategic placement of a chlorine atom at the 5-position can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets[1][2]. Further functionalization of the indanol core allows for the exploration of structure-activity relationships (SAR), making it a crucial building block in medicinal chemistry[3]. Its derivatives have shown promise in the development of novel therapeutic agents, including potent inhibitors of enzymes like EGFRWT/EGFRT790M, which are implicated in cancer[4]. The synthesis of chiral amines, such as (R)-5-Chloro-2,3-dihydro-1H-inden-1-amine and its (S)-enantiomer, often starts from the corresponding indanone or indanol, highlighting the importance of this scaffold in asymmetric synthesis[5][6][7].
This guide will focus on the most prevalent and efficient synthetic route to 5-Chloro-2,3-dihydro-1H-inden-1-ol, which proceeds via a two-step process: the synthesis of the precursor 5-Chloro-2,3-dihydro-1H-inden-1-one (5-chloro-1-indanone), followed by its reduction to the target alcohol.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule, 5-Chloro-2,3-dihydro-1H-inden-1-ol, points to the corresponding ketone, 5-chloro-1-indanone, as the immediate precursor. The reduction of a ketone to a secondary alcohol is a fundamental and well-established transformation in organic synthesis. Further disconnection of 5-chloro-1-indanone reveals a Friedel-Crafts acylation as a powerful method for the construction of the indanone ring system. This intramolecular cyclization typically starts from a substituted phenylpropionyl chloride or a related derivative.
Synthesis Pathway I: From Chlorobenzene and 3-Chloropropionyl Chloride
This pathway is one of the most direct and industrially relevant methods for the preparation of 5-chloro-1-indanone, the key precursor to the target alcohol.
Step 1: Friedel-Crafts Acylation for the Synthesis of 5-Chloro-1-indanone
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring. In this synthesis, it is employed intramolecularly to form the five-membered ring of the indanone system[8].
Reaction Scheme:
Caption: Intramolecular Friedel-Crafts acylation to form 5-Chloro-1-indanone.
Mechanistic Insight and Rationale for Experimental Choices:
The reaction is initiated by the activation of 3-(4-chlorophenyl)propanoyl chloride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the acyl carbon. This is followed by an intramolecular electrophilic attack on the aromatic ring to form a six-membered transition state, leading to the cyclized product. The choice of a strong Lewis acid like AlCl₃ is crucial for activating the acyl chloride for the intramolecular reaction[9]. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and minimize side reactions[10].
Detailed Experimental Protocol:
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Acid Chloride Formation: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(4-chlorophenyl)propanoic acid in an excess of thionyl chloride.
-
Under an inert atmosphere (e.g., nitrogen or argon), heat the mixture to reflux for 2-4 hours. The reaction is complete when gas evolution (HCl and SO₂) ceases.
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Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-(4-chlorophenyl)propanoyl chloride[10].
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Intramolecular Friedel-Crafts Acylation: Dissolve the crude acid chloride in anhydrous dichloromethane and cool the solution to 0°C in an ice bath.
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Under an inert atmosphere, add aluminum chloride (1.1 to 1.5 equivalents) portion-wise, maintaining the temperature below 5°C[10].
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Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours[10].
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Work-up and Purification: Carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or hexane/ethyl acetate) to yield pure 5-Chloro-1-indanone[10].
Step 2: Reduction of 5-Chloro-1-indanone to 5-Chloro-2,3-dihydro-1H-inden-1-ol
The reduction of the carbonyl group in 5-chloro-1-indanone to a hydroxyl group is a critical step to achieve the target molecule. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation due to its mild nature and high selectivity for aldehydes and ketones[11][12][13].
Reaction Scheme:
Caption: Reduction of 5-Chloro-1-indanone to the corresponding alcohol.
Mechanistic Insight and Rationale for Experimental Choices:
Sodium borohydride serves as a source of hydride ions (H⁻)[12]. The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the ketone. This forms a tetrahedral intermediate, which is then protonated by the solvent (typically methanol or ethanol) during the work-up to yield the alcohol[11][14]. The use of protic solvents like methanol or ethanol is common and facilitates the protonation of the intermediate alkoxide[11]. The reaction is often carried out at low temperatures to control the rate of reaction and improve selectivity.
Detailed Experimental Protocol:
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In a round-bottom flask, dissolve 5-Chloro-1-indanone in methanol.
-
Cool the solution to 0°C in an ice bath with continuous stirring.
-
Slowly add sodium borohydride portion-wise to the solution.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-Chloro-2,3-dihydro-1H-inden-1-ol.
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The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Alternative Synthesis Pathways
While the Friedel-Crafts acylation followed by reduction is a robust method, other synthetic strategies have been reported. These often involve different starting materials and catalytic systems, which may offer advantages in specific contexts, such as improved environmental friendliness or higher yields.
| Pathway | Starting Materials | Key Transformation | Catalyst | Advantages | Disadvantages |
| I | 3-chlorobenzaldehyde, propionic acid | Friedel-Crafts acylation | Zinc chloride | Readily available starting materials | Multi-step process to form the indanone precursor[15][16] |
| II | Chlorobenzene, 3-chloropropionyl chloride | One-step Friedel-Crafts acylation and cyclization | Mixed molten salt and heteropolyacid | Potentially more direct | Requires specific catalyst preparation[17] |
| III | 3,4'-dichloropropiophenone | Intramolecular Friedel-Crafts alkylation | Aprotic acid (e.g., AlCl₃) and phase transfer catalyst | Improved selectivity and yield over traditional Friedel-Crafts alkylation | Requires synthesis of the starting propiophenone[9] |
| IV | m-chlorocinnamic acid | Hydrogenation, chlorination, and cyclization | Various | Utilizes a different disconnection approach | Longer synthetic route[17] |
Characterization
The identity and purity of the synthesized 5-Chloro-2,3-dihydro-1H-inden-1-ol and its intermediate, 5-chloro-1-indanone, must be confirmed through various analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For 5-chloro-1-indanone, characteristic peaks for the aromatic protons, as well as the methylene protons of the five-membered ring, are expected[18]. For the final alcohol product, the appearance of a new signal for the hydroxyl proton and a shift in the signal for the methine proton (CH-OH) are key indicators of a successful reduction.
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Mass Spectrometry (MS): Provides information about the molecular weight of the compounds. The mass spectrum of 5-chloro-1-indanone shows a characteristic molecular ion peak[18][19]. The mass spectrum of 5-chloro-2,3-dihydro-1H-inden-1-ol will show a molecular ion peak corresponding to the reduced product[20][21].
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Infrared (IR) Spectroscopy: Useful for identifying functional groups. A strong absorption band around 1700 cm⁻¹ in the IR spectrum of 5-chloro-1-indanone indicates the presence of the carbonyl group[19]. This peak will be absent in the spectrum of the final alcohol, which will instead show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the hydroxyl group.
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Melting Point: A sharp melting point range for the crystalline product is an indicator of high purity.
Conclusion
The synthesis of 5-Chloro-2,3-dihydro-1H-inden-1-ol is most reliably achieved through a two-step process involving the intramolecular Friedel-Crafts acylation of a suitable precursor to form 5-chloro-1-indanone, followed by its selective reduction. This guide has provided a detailed examination of this primary synthetic route, including mechanistic insights, practical experimental protocols, and a comparative overview of alternative methods. By understanding the chemical principles and the rationale behind the experimental choices, researchers can confidently and efficiently synthesize this important building block for applications in drug discovery and fine chemical synthesis. The provided protocols and characterization guidelines offer a solid foundation for the successful laboratory preparation and validation of 5-Chloro-2,3-dihydro-1H-inden-1-ol.
References
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